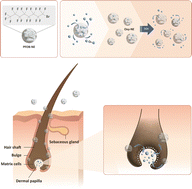The effect of oxygen supply using perfluorocarbon-based nanoemulsions on human hair growth†
Journal of Materials Chemistry B Pub Date: 2023-12-11 DOI: 10.1039/D3TB02237D
Abstract
Hair dermal papilla cells (hDPCs) play a crucial role in hair growth and regeneration, and their function is influenced by nutrient and oxygen supply. A microenvironment with significantly low oxygen (O2) levels, known as anoxic conditions (<0.2%) due to oxygen deficiency, hinders hDPC promotion and retards hair regrowth. Here, a nanoemulsion (NE) based on perfluorooctyl bromide (PFOB), a member of the perfluorocarbon family, is presented to provide a sustainable O2 supply and maintain physical stability in vitro. The PFOB-NE has been shown to continuously release oxygen for 36 h, increasing and maintaining the O2 concentration in the anoxic microenvironment of up to 0.8%. This sustainable O2 supply using PFOB-NE has promoted hDPC growth and also induced a complex cascade of effects. These effects encompass regulation via inhibiting lactate accumulation caused via oxygen deficiency, increasing lactate dehydrogenase activity, and promoting the expression of genes, such as the hypoxia-inducible factor 1 family and NADPH oxidase 4 under anoxic conditions. Sustained O2 supply is shown to enhance human hair organ elongation approximately four times compared to the control under anoxic conditions. In conclusion, the perfluorocarbon-based NE containing oxygen proves to be an important strategic tool for improving hair growth and alleviating hair loss.


Recommended Literature
- [1] Engineering microstructured porous films for multiple applications via mussel-inspired surface coating†
- [2] Hydrophobicity, topography in membranes and photosensitization of silicon phthalocyanines with axial ligands of varying lengths
- [3] Three-dimensional graphene encapsulated Ag–ZnFe2O4 flower-like nanocomposites with enhanced photocatalytic degradation of enrofloxacin†
- [4] Magnetic chitosan/TiO2 composite for vanadium(v) adsorption simultaneously being transformed to an enhanced natural photocatalyst for the degradation of rhodamine B†
- [5] Front cover
- [6] Molecular effects of encapsulation of glucose oxidase dimer by graphene†
- [7] Effect of crystal orientation on the segregation of aliovalent dopants at the surface of La0.6Sr0.4CoO3†
- [8] Iron nanoparticlesin situ encapsulated in biochar-based carbon as an effective catalyst for the conversion of biomass-derived syngas to liquid hydrocarbons
- [9] Recent progress in selenite and tellurite based SHG materials
- [10] Microwave digestion technique for the extraction of minerals from environmental marine sediments for analysis by inductively coupled plasma atomic emission spectrometry and atomic absorption spectrometry










